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Compound of Interest

Compound Name: ICG-amine

Cat. No.: B12419035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and

Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its strong absorbance

and fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration with

minimal autofluorescence, making it an ideal candidate for in vivo imaging.[4][5] The amine-

reactive derivative, ICG-amine, provides a versatile tool for conjugation to various molecules

and nanoparticles, enabling the development of sophisticated targeted drug delivery systems.

These systems can combine diagnostic imaging with therapeutic modalities like photothermal

therapy (PTT) and photodynamic therapy (PDT) for a theranostic approach to cancer treatment

and other diseases.

ICG-amine's primary amine group allows for covalent linkage to molecules containing

carboxylic acids or aldehydes, facilitating its integration into drug delivery platforms. This

modification enhances the stability and circulation time of ICG, which otherwise suffers from

rapid clearance and concentration-dependent aggregation in aqueous solutions. By

incorporating ICG-amine into nanoparticles, researchers can achieve passive tumor targeting

through the enhanced permeability and retention (EPR) effect or active targeting by

functionalizing the nanoparticle surface with specific ligands.

These application notes provide an overview of the properties of ICG-amine and detailed

protocols for its use in the formulation and evaluation of targeted drug delivery systems.
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Physicochemical Properties of ICG-Amine
Property Value Reference

Molecular Weight 1001.08 g/mol

Appearance Dark green solid

Solubility Soluble in DMSO

Excitation Wavelength ~780-789 nm

Emission Wavelength ~814-825 nm

Key Applications
Fluorescence Imaging: Real-time, non-invasive visualization of drug distribution and tumor

accumulation.

Photothermal Therapy (PTT): Upon NIR laser irradiation, ICG generates heat, leading to

localized hyperthermia and tumor cell death.

Photodynamic Therapy (PDT): In the presence of oxygen, irradiated ICG can produce

reactive oxygen species (ROS) that induce apoptosis and necrosis in cancer cells.

Image-Guided Surgery: Delineation of tumor margins for more precise surgical resection.

Lymph Node Mapping: Visualization of lymphatic drainage for sentinel lymph node biopsy.

Experimental Protocols
Protocol 1: Synthesis of ICG-Amine Conjugates
This protocol describes the conjugation of ICG-amine to a carboxyl-containing molecule, such

as a polymer or a protein, via amide bond formation.

Materials:

ICG-amine

Carboxyl-containing molecule (e.g., PLGA-COOH, Hyaluronic Acid)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Dialysis membrane (MWCO appropriate for the conjugate)

Magnetic stirrer and stir bar

Reaction vessel

Procedure:

Activation of Carboxyl Groups:

1. Dissolve the carboxyl-containing molecule in an appropriate solvent (e.g., DMSO or a

mixture of DMSO and water).

2. Add EDC and NHS to the solution in a molar excess (typically 2-5 fold) relative to the

carboxyl groups.

3. Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl

groups.

Conjugation with ICG-Amine:

1. Dissolve ICG-amine in DMSO to prepare a stock solution.

2. Add the ICG-amine solution to the activated carboxyl-containing molecule solution. The

molar ratio of ICG-amine to the molecule will depend on the desired degree of labeling.

3. Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

Purification:

1. Transfer the reaction mixture to a dialysis membrane.
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2. Dialyze against deionized water or PBS for 24-48 hours with frequent changes of the

dialysis buffer to remove unreacted EDC, NHS, and ICG-amine.

3. Lyophilize the purified conjugate to obtain a solid product.

Characterization:

1. Confirm the successful conjugation using techniques such as UV-Vis-NIR spectroscopy,

fluorescence spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

2. Determine the concentration of conjugated ICG by measuring the absorbance at its

characteristic peak (~780 nm) and using a standard curve.

Protocol 2: Formulation of ICG-Loaded Nanoparticles
This protocol details the preparation of ICG-loaded polymeric nanoparticles using the oil-in-

water (O/W) emulsion-solvent evaporation method.

Materials:

ICG-amine conjugate or free ICG

Polymer (e.g., PLGA, PCL)

Organic solvent (e.g., dichloromethane (DCM), acetone)

Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)

Deionized water

Probe sonicator or homogenizer

Magnetic stirrer and stir bar

Rotary evaporator

Centrifuge

Procedure:
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Preparation of the Organic Phase:

1. Dissolve the polymer in the organic solvent.

2. Dissolve the ICG-amine conjugate or free ICG in the same organic solvent or a co-solvent

like methanol and add it to the polymer solution.

Emulsification:

1. Add the organic phase to the aqueous surfactant solution.

2. Emulsify the mixture using a probe sonicator or homogenizer on an ice bath to form an oil-

in-water emulsion.

Solvent Evaporation:

1. Stir the emulsion at room temperature for several hours or use a rotary evaporator under

reduced pressure to evaporate the organic solvent. This will lead to the formation of solid

nanoparticles.

Purification and Collection:

1. Centrifuge the nanoparticle suspension to pellet the nanoparticles.

2. Wash the nanoparticles several times with deionized water to remove excess surfactant

and unencapsulated ICG.

3. Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.

4. Lyophilize the nanoparticles for long-term storage or for characterization in a dry state.

Quantitative Data for ICG-Loaded Nanoparticles
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Nanoparticl
e
Formulation

Hydrodyna
mic
Diameter
(nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

ICG-loaded

PLGA NPs
120 - 200

Increases

with ICG

concentration

- -

ICG-loaded

H-ferritin

(HFn)

12 (outer

diameter)
- - 40.4 ± 4.5

ICG-loaded

HLA-PBA

NPs

80 - 150 - - -

ICG-loaded

HLA-5βCA

NPs

80 - 150 - - -

ICG-loaded

HLA-ODA

NPs

80 - 150 - - -

Protocol 3: In Vitro Evaluation of Photothermal Therapy
(PTT) Efficacy
This protocol outlines the steps to assess the PTT effect of ICG-loaded nanoparticles on

cancer cells in culture.

Materials:

Cancer cell line (e.g., MCF-7, HeLa, 4T1)

Cell culture medium and supplements

ICG-loaded nanoparticles
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Free ICG solution (as a control)

PBS

96-well plates

NIR laser (e.g., 808 nm)

MTT or WST-1 cell viability assay kit

Live/Dead cell staining kit (e.g., Calcein-AM/Propidium Iodide)

Fluorescence microscope

Procedure:

Cell Seeding:

1. Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere

overnight.

Treatment:

1. Prepare different concentrations of ICG-loaded nanoparticles and free ICG in fresh cell

culture medium.

2. Remove the old medium from the cells and add the treatment solutions.

3. Incubate the cells for a predetermined time (e.g., 2-4 hours) to allow for nanoparticle

uptake.

Laser Irradiation:

1. Wash the cells with PBS to remove any nanoparticles that have not been internalized.

2. Add fresh medium to each well.

3. Irradiate the designated wells with the NIR laser at a specific power density (e.g., 0.8 - 2.0

W/cm²) for a set duration (e.g., 5-10 minutes).
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4. Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser

but no nanoparticles.

Assessment of Cell Viability:

1. MTT/WST-1 Assay:

After a further incubation period (e.g., 24 hours), add the MTT or WST-1 reagent to

each well.

Incubate according to the manufacturer's instructions.

Measure the absorbance using a microplate reader to determine cell viability.

2. Live/Dead Staining:

At a specific time point post-irradiation, stain the cells with the Live/Dead staining kit.

Visualize the live (green fluorescence) and dead (red fluorescence) cells using a

fluorescence microscope.

In Vitro Photothermal Therapy Efficacy Data
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Cell Line Treatment

Laser Power
Density
(W/cm²) &
Duration

Cell Viability
(%)

Reference

4T1

ICG-conjugated

GeNPs (300

µg/mL)

808 nm, 10 min 32

MCF-7

ZHN/ICG NPs

(ICG: 0.025

mg/mL)

808 nm, 1.5

W/cm², 1 min (2

irradiations)

41.85

MCF-7
Free ICG (ICG:

0.025 mg/mL)

808 nm, 1.5

W/cm², 1 min (2

irradiations)

81.37

B16F10

PEG-BSA-

AgNP/ICG (30

µM as Ag)

20 min, to reach

50°C

Significantly

decreased

HeLa
ICG@PSMA

NPs
808 nm

~30 (PTT

efficiency ~70%)

Protocol 4: In Vivo Fluorescence Imaging and
Biodistribution
This protocol describes the use of ICG-loaded nanoparticles for in vivo imaging in a tumor-

bearing mouse model.

Materials:

Tumor-bearing mice (e.g., subcutaneous xenograft model)

ICG-loaded nanoparticles

Free ICG solution (as a control)

Sterile PBS
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In vivo imaging system (IVIS) or similar NIR fluorescence imaging system

Anesthesia (e.g., isoflurane)

Procedure:

Animal Preparation:

1. Anesthetize the tumor-bearing mouse.

2. Acquire a pre-injection (baseline) fluorescence image.

Administration:

1. Intravenously inject the ICG-loaded nanoparticles or free ICG solution via the tail vein. A

typical dose might be 150 μL of a 3.0 mg/mL suspension.

Imaging:

1. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).

The excitation and emission wavelengths should be set according to the properties of ICG

(e.g., excitation at 745 nm and emission at 840 nm).

Biodistribution Analysis (Ex Vivo):

1. At the final time point, euthanize the mouse.

2. Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

3. Image the excised organs using the in vivo imaging system to determine the relative

fluorescence intensity in each tissue.

4. Quantify the fluorescence intensity using the imaging software.

In Vivo Photothermal Therapy Temperature Increase
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Animal Model Treatment

Laser Power
Density
(W/cm²) &
Duration

Temperature
Increase (°C)

Reference

4T1 tumor-

bearing mice

ICG-conjugated

GeNP

suspension (150

µg/mL)

10 min Reached 49.4°C

MCF-7 tumor-

bearing mice

ZHN/ICG NPs

(1.5 mg/mL)

808 nm, 0.8

W/cm², 10 min
~55°C

U87-MG tumor-

bearing mice

ICG-PL-PEG-

mAb

808 nm, 2

W/cm², 10 min
Reached 55°C

Breast cancer-

bearing mice
ICG4–GS-Au25

808 nm, 0.8

W/cm², 8 min

>20°C increase

to ~55°C
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Caption: Workflow for the development and evaluation of ICG-amine based drug delivery

systems.
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Caption: Mechanism of photothermal therapy using ICG-loaded nanoparticles.
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Caption: Pathways for targeted delivery of ICG-nanoparticles to tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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